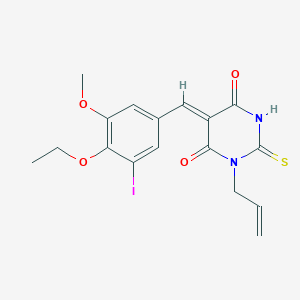
3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione, commonly referred to as CMID, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CMID belongs to the class of thiazolidinedione derivatives, which have been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of CMID involves the inhibition of various enzymes and signaling pathways. CMID has been found to inhibit the activity of COX-2, which leads to a decrease in the production of inflammatory mediators. CMID has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, CMID has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
CMID has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CMID has also been found to decrease the expression of genes involved in inflammation and cancer. Additionally, CMID has been shown to induce apoptosis in cancer cells, which leads to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMID in lab experiments is its potential to exhibit a wide range of pharmacological activities. CMID has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant effects, which makes it a potential candidate for various therapeutic applications. However, one of the limitations of using CMID in lab experiments is its potential toxicity. CMID has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on CMID. One potential direction is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to better understand the mechanism of action of CMID and its potential toxicity.
Métodos De Síntesis
The synthesis of CMID involves the reaction of 3-chlorobenzaldehyde with 5-isopropyl-4-methoxy-2-methylbenzylamine in the presence of glacial acetic acid to form 3-(3-chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity of the synthesized CMID can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
CMID has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant effects. CMID has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CMID has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C21H20ClNO3S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20ClNO3S/c1-12(2)17-9-14(13(3)8-18(17)26-4)10-19-20(24)23(21(25)27-19)16-7-5-6-15(22)11-16/h5-12H,1-4H3/b19-10- |
Clave InChI |
GYCDXLZBTVFELP-GRSHGNNSSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC |
SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B300756.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B300757.png)
![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)


![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)